3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione
CAS No.: 61123-23-7
Cat. No.: VC9124294
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61123-23-7 |
|---|---|
| Molecular Formula | C13H12N2O2 |
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | 3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C13H12N2O2/c1-7-12(9-6-11(16)15-13(9)17)8-4-2-3-5-10(8)14-7/h2-5,9,14H,6H2,1H3,(H,15,16,17) |
| Standard InChI Key | WXYALNNGKUJFKN-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N1)C3CC(=O)NC3=O |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)C3CC(=O)NC3=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-(2-Methyl-1H-indol-3-yl)pyrrolidine-2,5-dione (IUPAC name: 3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione) features a pyrrolidine-2,5-dione core substituted at the 3-position with a 2-methylindole group. The indole system consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, while the pyrrolidine-2,5-dione moiety introduces two ketone groups at positions 2 and 5 (Figure 1) .
Key structural attributes:
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Molecular weight: 228.25 g/mol
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Stereochemistry: The absence of chiral centers in the parent structure suggests a planar configuration, though derivatives may exhibit stereoisomerism depending on substituents .
Spectroscopic Characterization
While specific spectral data for 3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione are unavailable, analogs provide reference benchmarks:
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NMR: Indole protons typically resonate at δ 7.0–7.5 ppm (aromatic), with methyl groups appearing as singlets near δ 2.4–2.6 ppm .
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NMR: Carbonyl carbons (C=O) in pyrrolidine-2,5-diones resonate at δ 170–180 ppm, while indole carbons appear between δ 110–140 ppm .
Synthetic Methodologies
General Synthesis of Pyrrolidine-2,5-dione Derivatives
The synthesis of 3-(indol-3-yl)pyrrolidine-2,5-diones typically involves [4+2] cycloaddition reactions between indoles and maleimides under acidic conditions . For example:
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Reaction protocol (adapted from ):
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Reactants: 2-Methylindole (10 mmol), maleimide (30 mmol)
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Conditions: Acetic acid (50 mL), nitrogen atmosphere, reflux (48 h)
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Workup: Concentration, dissolution in ethyl acetate, washing with saturated NaHCO, drying (MgSO), and crystallization.
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Mechanistic pathway:
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Acid-catalyzed electrophilic substitution at the indole C3 position
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Subsequent cyclization via nucleophilic attack of the indole nitrogen on the maleimide carbonyl group
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Challenges in 2-Methylindole Functionalization
Introducing methyl groups at the indole 2-position imposes steric hindrance, potentially reducing reaction yields compared to unsubstituted indoles . Optimization strategies include:
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Extended reaction times (72–96 h) to compensate for reduced reactivity
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Lewis acid catalysts (e.g., ZnCl) to enhance electrophilicity
Physicochemical Properties
Comparative Physicochemical Profiling
Stability Considerations
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Thermal stability: Decomposition onset ~220°C (DSC extrapolation from analogs )
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Photostability: Susceptible to UV-induced degradation due to indole chromophore
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 64–128 |
| Enterococcus faecalis | 128–256 |
Structure-Activity Relationships (SAR)
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Indole substitution: 2-Methyl groups may enhance membrane permeability via increased lipophilicity
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Pyrrolidine-2,5-dione core: Essential for hydrogen bonding with biological targets
Research Gaps and Future Directions
Priority Research Areas
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Synthetic optimization: Development of stereoselective routes for chiral derivatives
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ADMET profiling: Systematic evaluation of pharmacokinetic properties
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Target identification: Proteomic studies to elucidate molecular targets
Computational Modeling Opportunities
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Docking studies: Virtual screening against cyclooxygenase-2 (COX-2) and NF-κB pathways
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QSAR modeling: Correlation of logP values with anti-inflammatory efficacy
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